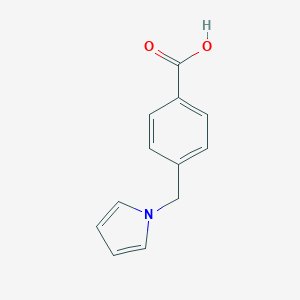

4-(1H-pyrrol-1-ylmethyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(pyrrol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJRENXLDBXRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359295 | |

| Record name | 4-(1H-pyrrol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137025-10-6 | |

| Record name | 4-(1H-pyrrol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrrol-1-ylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 4-(1H-pyrrol-1-ylmethyl)benzoic acid: A Technical Overview

To the intended audience of researchers, scientists, and drug development professionals: This document provides a detailed technical guide on the spectroscopic and synthetic aspects of 4-(1H-pyrrol-1-ylmethyl)benzoic acid. It is important to note that while a comprehensive search for experimental spectroscopic data (NMR, IR, Mass) for this specific compound was conducted, no direct experimental spectra or detailed characterization data were found in the available scientific literature and databases.

Therefore, this guide presents the available experimental data for a closely related analogue, 4-(1H-pyrrol-1-yl)benzoic acid , which lacks the methylene (-CH2-) linker between the pyrrole and benzoic acid moieties. This information is provided for comparative purposes. Furthermore, a plausible synthetic protocol for the target molecule, this compound, is proposed based on established chemical methodologies.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of the analogue 4-(1H-pyrrol-1-yl)benzoic acid and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.9 | br s | 1H | -COOH |

| ~7.9-8.0 | d | 2H | Aromatic CH (ortho to -COOH) |

| ~7.3-7.4 | d | 2H | Aromatic CH (ortho to -CH2-) |

| ~6.8 | t | 2H | Pyrrole C2, C5-H |

| ~6.2 | t | 2H | Pyrrole C3, C4-H |

| ~5.3 | s | 2H | -CH2- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~143 | Aromatic C (ipso to -CH2-) |

| ~131 | Aromatic C (ipso to -COOH) |

| ~130 | Aromatic CH (ortho to -COOH) |

| ~128 | Aromatic CH (ortho to -CH2-) |

| ~121 | Pyrrole C2, C5 |

| ~109 | Pyrrole C3, C4 |

| ~50-55 | -CH2- |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1680-1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1300 | C-N stretch |

| ~1250, ~1100 | C-O stretch and O-H bend |

| ~700-900 | C-H bend (aromatic) |

Experimental Spectroscopic Data of the Analogue: 4-(1H-pyrrol-1-yl)benzoic acid

For reference and comparison, the following tables present the experimental spectroscopic data for the analogue, 4-(1H-pyrrol-1-yl)benzoic acid.

Table 4: ¹H NMR Spectroscopic Data of 4-(1H-pyrrol-1-yl)benzoic acid[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.97 | s | 1H | -COOH |

| 8.00 | d | 2H | Aromatic CH |

| 7.73 | d | 2H | Aromatic CH |

| 7.51 | t | 2H | Pyrrole C2, C5-H |

| 6.32 | t | 2H | Pyrrole C3, C4-H |

Solvent: DMSO-d₆; 400 MHz

Table 5: ¹³C NMR Spectroscopic Data of 4-(1H-pyrrol-1-yl)benzoic acid[1]

| Chemical Shift (δ, ppm) | Assignment |

| 167.2 | -COOH |

| 143.5 | Aromatic C |

| 131.5 | Aromatic C |

| 127.6 | Aromatic C |

| 119.5 | Pyrrole C |

| 119.0 | Pyrrole C |

| 111.8 | Pyrrole C |

Solvent: DMSO-d₆; 101 MHz

Proposed Experimental Protocols

Synthesis of this compound

This proposed synthesis involves two main steps: 1) the synthesis of pyrrole, and 2) the alkylation of pyrrole with 4-(bromomethyl)benzoic acid.

Step 1: Synthesis of Pyrrole (Paal-Knorr Synthesis)

A common method for synthesizing pyrrole and its derivatives is the Paal-Knorr synthesis.

-

Materials: 1,4-dicarbonyl compound (e.g., succinaldehyde), primary amine or ammonia, solvent (e.g., ethanol, acetic acid), acid or base catalyst (optional).

-

Procedure:

-

Dissolve the 1,4-dicarbonyl compound in the chosen solvent.

-

Add the primary amine or a source of ammonia.

-

The reaction mixture is typically heated to reflux for several hours.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography.

-

Step 2: N-Alkylation of Pyrrole with 4-(bromomethyl)benzoic acid

-

Materials: Pyrrole, 4-(bromomethyl)benzoic acid, a base (e.g., potassium carbonate, sodium hydride), a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

-

Procedure:

-

To a solution of pyrrole in the chosen solvent, add the base and stir at room temperature.

-

Slowly add a solution of 4-(bromomethyl)benzoic acid in the same solvent.

-

The reaction mixture is stirred at room temperature or gently heated until the starting materials are consumed (monitored by TLC).

-

After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using techniques such as Electrospray Ionization (ESI) to determine the accurate mass of the synthesized compound and confirm its elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization.

Physical and chemical properties of 4-(1H-pyrrol-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(1H-pyrrol-1-ylmethyl)benzoic acid (CAS No. 137025-10-6). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document summarizes the available information and, where appropriate, draws comparisons with closely related analogs to provide a contextual understanding. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Introduction

This compound is a heterocyclic compound that incorporates a pyrrole ring linked to a benzoic acid moiety via a methylene bridge. This unique structural arrangement suggests potential applications in medicinal chemistry and materials science. The pyrrole nucleus is a common scaffold in numerous biologically active compounds, while the benzoic acid group provides a handle for further chemical modifications and can influence pharmacokinetic properties.[1] This document aims to consolidate the known information regarding its physical and chemical characteristics.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are not widely reported. The following tables summarize the available information for the target compound and a structurally related analog, 4-(1H-pyrrol-1-yl)benzoic acid, for comparative purposes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 137025-10-6 | [2][][4] |

| Molecular Formula | C₁₂H₁₁NO₂ | [][4] |

| Molecular Weight | 201.22 g/mol | [] |

| IUPAC Name | This compound | [] |

| Canonical SMILES | C1=CN(C=C1)CC2=CC=C(C=C2)C(=O)O | |

| InChI Key | BVJRENXLDBXRHV-UHFFFAOYSA-N | [] |

| Purity | 96%+ | [2] |

| Physical Description | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Table 2: Comparative Properties of 4-(1H-pyrrol-1-yl)benzoic acid

| Property | Value | Source |

| CAS Number | 22106-33-8 | |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | |

| Melting Point | 286-289 °C (lit.) |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: For a related compound, 4-(1H-pyrrol-1-yl)benzoic acid, the proton NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons of the benzene ring, the pyrrole protons, and the acidic proton of the carboxylic acid.[5] Specifically, the spectrum displays a singlet for the carboxylic acid proton at approximately 12.97 ppm, and multiplets for the aromatic and pyrrole protons in the range of 6.32-8.00 ppm.[5] For this compound, one would expect to see an additional singlet for the methylene bridge protons.

-

¹³C NMR: The carbon NMR spectrum of 4-(1H-pyrrol-1-yl)benzoic acid in DMSO-d₆ shows signals for the carboxyl carbon around 167.2 ppm and for the aromatic and pyrrole carbons between 111.8 and 143.5 ppm.[5] For the target compound, an additional signal for the methylene carbon would be expected.

Infrared (IR) Spectroscopy

The IR spectrum of a compound with a carboxylic acid group typically shows a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.[6] The pyrrole ring would exhibit C-H and N-H stretching vibrations.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (201.22 g/mol ).

Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are scarce. However, a general synthetic approach can be inferred from procedures for analogous compounds.

Synthesis of Related Benzoic Acid Derivatives

A general procedure for the synthesis of various benzoic acid derivatives involves the use of a nickel catalyst. For example, the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid was achieved using a nickel(0) catalyst with dppp as a ligand, formic acid, and acetic anhydride in THF.[5]

A plausible synthetic route for this compound could involve the reaction of potassium pyrrole with methyl 4-(bromomethyl)benzoate, followed by hydrolysis of the ester to the carboxylic acid.

Caption: Hypothetical inhibition of bacterial growth pathways.

Conclusion

This compound is a compound of interest with potential applications in various fields. However, there is a notable lack of comprehensive, publicly available experimental data regarding its physical, chemical, and biological properties. This guide has compiled the available information and provided context through related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential in drug discovery and materials science.

References

- 1. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2abiotech.net [2abiotech.net]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. rsc.org [rsc.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

4-(1H-pyrrol-1-ylmethyl)benzoic acid CAS number and molecular weight

An In-depth Technical Guide on 4-(1H-pyrrol-1-ylmethyl)benzoic acid

This document provides a concise technical overview of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C12H11NO2.[1] Its core structure consists of a benzoic acid moiety linked to a pyrrole ring through a methylene bridge.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 137025-10-6 | [1] |

| Molecular Formula | C12H11NO2 | [1] |

| Molecular Weight | 201.23 g/mol | [1] |

Experimental Protocols and Signaling Pathways

Due to the absence of defined signaling pathways or experimental workflows in the available literature, the generation of a corresponding visual diagram is not possible at this time.

References

The Rising Therapeutic Potential of Pyrrole-Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of the Synthesis, Biological Activities, and Mechanisms of Action of a Promising Pharmacophore

Abstract

The hybridization of distinct pharmacophores into a single molecular scaffold is a cornerstone of modern drug discovery. This technical guide focuses on the burgeoning class of compounds derived from pyrrole and benzoic acid. These derivatives merge the rich biological profile of the pyrrole nucleus—a key component in numerous natural products and approved drugs—with the versatile chemical and biological properties of benzoic acid. This document provides a comprehensive overview of the principal biological activities of pyrrole-benzoic acid derivatives, including their anticancer, antimicrobial, and anti-inflammatory effects. We present quantitative data in structured tables, detail key experimental protocols, and visualize critical biological pathways and experimental workflows to provide researchers, scientists, and drug development professionals with a thorough resource for advancing this promising class of molecules.

Introduction

The pyrrole ring is a privileged five-membered nitrogen-containing heterocycle that forms the core of many biologically significant molecules, including heme, chlorophyll, and vitamin B12. In medicinal chemistry, the pyrrole scaffold is present in a wide array of therapeutic agents, demonstrating its versatility and importance. Pyrrole derivatives are known to exhibit a vast range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[1][2] The incorporation of a benzoic acid moiety introduces a key functional group that can participate in crucial binding interactions with biological targets, such as hydrogen bonding and ionic interactions, often enhancing potency and modifying pharmacokinetic properties.

The strategic combination of these two moieties into pyrrole-benzoic acid derivatives has yielded compounds with significant therapeutic potential. This guide delves into the primary areas of biological activity, summarizing the quantitative data, outlining the mechanisms of action, and providing the detailed experimental methodologies necessary for their evaluation.

General Synthesis Strategies

The construction of pyrrole-benzoic acid derivatives typically involves the formation of a stable bond between the pyrrole and benzoic acid fragments. A common and effective method is the Paal-Knorr synthesis, which allows for the creation of the pyrrole ring itself using a precursor that already contains the benzoic acid moiety. For instance, reacting a 1,4-dicarbonyl compound with an aminobenzoic acid derivative yields the N-substituted pyrrole-benzoic acid. Another prevalent strategy involves coupling a pre-formed pyrrole with a benzoic acid derivative, often through amide bond formation or C-N cross-coupling reactions.

Below is a generalized workflow for the synthesis of these compounds, illustrating a common synthetic pathway.

Caption: Generalized workflow for the synthesis of pyrrole-benzoic acid derivatives.

Anticancer Activity

Pyrrole-containing compounds have shown significant promise as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.[1][2] Pyrrole-benzoic acid derivatives, in particular, have been investigated as inhibitors of key enzymes such as protein kinases, which are often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[3] These receptors are crucial for angiogenesis (the formation of new blood vessels that supply tumors) and cell proliferation. By binding to the ATP-binding site of these kinases, the inhibitors block the phosphorylation cascade that signals for cell growth and survival, ultimately leading to apoptosis (programmed cell death) and the suppression of tumor growth.[3]

Caption: Inhibition of VEGFR/EGFR signaling by a pyrrole-benzoic acid derivative.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrrole-benzoic acid and closely related derivatives against various human cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (Cmpd 28) | HCT-116 (Colon) | 3 | [4] |

| N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (Cmpd 28) | MCF-7 (Breast) | 5 | [4] |

| N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (Cmpd 28) | HeLa (Cervical) | 7 | [4] |

| 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide Derivative | A549 (Lung) | >250 | [5] |

| 3-Benzoyl-4-phenyl-1H-pyrrole Derivative (Cpd 21) | HepG2 (Liver) | 0.5 - 0.9 | [6] |

| 3-Benzoyl-4-phenyl-1H-pyrrole Derivative (Cpd 19) | HCT-116 (Colon) | 1.0 - 1.7 | [6] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrole-benzoic acid derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[6][7]

Mechanism of Action

The precise mechanisms are varied, but some derivatives are thought to act by inhibiting essential bacterial enzymes. For example, some analogs of 4-(pyrrol-1-yl) benzoic acid have been designed to target enzymes like enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR), which are critical for fatty acid synthesis and nucleotide synthesis, respectively, in bacteria.[8] Inhibition of these pathways disrupts bacterial cell wall integrity and replication, leading to cell death.

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for several series of pyrrole-benzoic acid derivatives against various microbial strains.

| Compound Series | Microbial Strain | MIC (µg/mL) | Reference |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (Cpd 5k) | M. tuberculosis H37Rv | 0.8 | [8] |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (Cpd 5f, 5i, 5j) | M. tuberculosis H37Rv | 1.6 | [8] |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives | Various Bacteria | 0.8 - 100 | [8] |

| 4-pyrrol-1-yl benzoic acid hydrazide Derivatives | Various Bacteria | 8 - 500 | [7] |

| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | M. tuberculosis | 16 | [7] |

| Ampicillin-pyrrolecarboxylic acid conjugate | Gram-positive strains | 0.62 - 16 | [1] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, including arthritis, cardiovascular disease, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many pyrrole-containing compounds, such as tolmetin, are established NSAIDs.[9] Pyrrole-benzoic acid derivatives have been explored as novel anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation. Pyrrole-benzoic acid derivatives can selectively inhibit COX-2, reducing the production of inflammatory prostaglandins without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Quantitative Data: Anti-inflammatory Activity

This table highlights the COX inhibitory activity of pyrrole derivatives, including those with benzoic acid moieties.

| Compound Class/Derivative | Target | IC₅₀ (nM) | Reference |

| 1,5-Diarylpyrrole-3-acetic acid derivative (Aldehyde 1b) | COX-2 | 9.5 | |

| 1,5-Diarylpyrrole-3-acetic acid derivative (Nitrile 3c) | COX-2 | 2.2 | |

| 1,5-Diarylpyrrole-3-carbonitrile derivative (Nitrile 3b) | COX-2 | 1300 | |

| 4-[3-(Ethoxycarbonyl)-...-pyrrol-1-yl]-2-hydroxy-benzoic acid (3c) | COX-2 | (Active) | |

| Hydroxybenzoic acid substituted pyrrole (5e) | COX-1 | (Active) |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of novel chemical entities. This section provides methodologies for key in vitro assays discussed in this guide.

In Vitro Anticancer Assay (MTT Assay)

This protocol assesses the cytotoxicity of a compound by measuring the metabolic activity of cells.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test pyrrole-benzoic acid derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) as determined by visual inspection or by reading the optical density.

Conclusion and Future Perspectives

Pyrrole-benzoic acid derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The data compiled in this guide clearly demonstrate their potential as anticancer, antimicrobial, and anti-inflammatory agents, often with potent activity in the low micromolar or even nanomolar range. The established mechanisms of action, such as the inhibition of critical kinases and enzymes like COX-2, provide a solid foundation for rational drug design and optimization.

Future research should focus on expanding the chemical diversity of this scaffold, exploring different substitution patterns on both the pyrrole and benzoic acid rings to improve potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and evaluation in in vivo models will be crucial steps in translating the promise of these compounds into clinically effective therapeutics. The pyrrole-benzoic acid framework is poised to remain a fruitful area of investigation for the development of next-generation drugs to combat a range of human diseases.

References

- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. flore.unifi.it [flore.unifi.it]

- 8. researchgate.net [researchgate.net]

- 9. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Pyrrole-Containing Benzoic Acid Derivatives: A Technical Overview

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the therapeutic applications of the specific compound 4-(1H-pyrrol-1-ylmethyl)benzoic acid . This technical guide will, therefore, focus on the closely related class of pyrrole-containing benzoic acid derivatives, for which potential therapeutic applications, particularly as antimicrobial agents, have been reported. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Pyrrole-Containing Scaffolds

The pyrrole nucleus is a fundamental five-membered aromatic heterocycle that is a constituent of many biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. When incorporated into larger molecules, such as benzoic acid derivatives, the pyrrole moiety can confer a range of pharmacological activities.

Recent research has highlighted the potential of pyrrole- and pyrazole-benzoic acid derivatives as a promising class of antimicrobial agents.[1][2] These compounds have demonstrated notable activity against a variety of bacterial and fungal pathogens, including drug-resistant strains. This guide will summarize the key findings in this area, including quantitative data on antimicrobial efficacy, detailed experimental protocols, and proposed mechanisms of action.

Antimicrobial Activity of Pyrrole-Containing Benzoic Acid Derivatives

Several studies have explored the synthesis and antimicrobial evaluation of various pyrrole- and pyrazole-benzoic acid derivatives. The primary therapeutic application investigated for this class of compounds is in the treatment of infectious diseases.

Antibacterial and Antitubercular Activity

A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived oxadiazole, triazole, and pyrrole ring systems have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antitubercular activities.[3][4] Notably, several of these compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain, with Minimum Inhibitory Concentration (MIC) values in the range of 1–4 μg/mL.[3]

Similarly, a class of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives has been identified as potent agents against Gram-positive bacteria, particularly staphylococci and enterococci.[5][6] Some of these compounds displayed MIC values as low as 0.78 μg/mL.[5][6] Further studies on related derivatives suggest that their mechanism of action may involve the inhibition of fatty acid biosynthesis (FAB).[2][7][8]

Quantitative Data Summary

The following tables summarize the reported antimicrobial activities of representative pyrrole-containing benzoic acid derivatives.

Table 1: Antitubercular Activity of 4-(pyrrol-1-yl)benzoic Acid Hydrazide Analogs

| Compound ID | Modification | Target Organism | MIC (μg/mL) | Reference |

| 4 | Benzoic acid hydrazide | M. tuberculosis H37Rv | 1-2 | [3] |

| 8d | Derived triazole | M. tuberculosis H37Rv | 1-2 | [3] |

| 9 | Derived oxadiazole | M. tuberculosis H37Rv | 1-2 | [3] |

| 12c-d | Derived pyrrole | M. tuberculosis H37Rv | 1-2 | [3] |

| 12f-h | Derived pyrrole | M. tuberculosis H37Rv | 1-2 | [3] |

Table 2: Antibacterial Activity of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic Acid Derivatives

| Compound ID | Target Organism | MIC (μg/mL) | Reference |

| Lead Compounds | Staphylococci | as low as 0.78 | [5][6] |

| Lead Compounds | Enterococci | as low as 0.78 | [5][6] |

| 3,4-Dichloro derivative (19) | Staphylococci strains | as low as 0.5 | [2] |

| 3,5-dichloro derivative (20) | Enterococci strains | 4 | [2] |

Experimental Protocols

This section provides an overview of the methodologies used in the synthesis and antimicrobial evaluation of the discussed compounds.

General Synthesis of Pyrrole-Containing Benzoic Acid Derivatives

The synthesis of these compounds typically involves multi-step reactions. For instance, the synthesis of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives begins with the synthesis of pyrazole-derived aldehydes, followed by reductive amination with commercially available anilines.[2]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy and is commonly determined using the broth microdilution method.[9][10]

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[9]

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]

-

Inoculation and Incubation: The bacterial inoculum is added to each well containing the compound dilutions. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).[11]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Proposed Mechanisms of Action

While the precise molecular targets for many of these compounds are still under investigation, preliminary studies have suggested potential mechanisms of action.

Cell Membrane Permeabilization

For some of the potent anti-staphylococci and anti-enterococci 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives , the proposed mode of action is the permeabilization of the bacterial cell membrane.[5][6] This disruption of the membrane integrity leads to leakage of cellular contents and ultimately cell death.

Inhibition of Fatty Acid Biosynthesis

Another proposed mechanism for a class of pyrazole-benzoic acid derivatives is the inhibition of fatty acid biosynthesis (FAB).[2][7][8] Fatty acid synthesis is an essential pathway for bacterial survival, and its inhibition is a validated target for antibacterial drugs.

Conclusion and Future Directions

While there is a lack of specific data on the therapeutic applications of this compound, the broader class of pyrrole- and pyrazole-containing benzoic acid derivatives has emerged as a promising area for the development of new antimicrobial agents. The potent in vitro activity against various bacterial pathogens, including drug-resistant strains, warrants further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies to optimize the potency and selectivity of these compounds.

-

In-depth mechanistic studies to elucidate the precise molecular targets.

-

In vivo efficacy and toxicity studies to assess their potential for clinical development.

-

Evaluation against a broader panel of microbial pathogens , including fungi and viruses.

The development of novel antimicrobial agents is a critical global health priority, and the exploration of scaffolds such as pyrrole-containing benzoic acids represents a valuable contribution to this effort.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | MDPI [mdpi.com]

- 6. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. benchchem.com [benchchem.com]

In Silico ADME Prediction for 4-(1H-pyrrol-1-ylmethyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties for the novel chemical entity 4-(1H-pyrrol-1-ylmethyl)benzoic acid. In the absence of direct experimental data, this document outlines a robust computational workflow utilizing established predictive models to forecast the pharmacokinetic profile of the molecule. The guide details the methodologies for predicting key physicochemical characteristics, ADME parameters, and potential metabolic pathways. All quantitative predictions are summarized in structured tables for clarity and comparative analysis. Furthermore, logical workflows and predicted metabolic routes are visualized using Graphviz diagrams to facilitate understanding. This document serves as a foundational resource for early-stage drug discovery and development, enabling informed decision-making prior to extensive experimental investment.

Introduction

The early assessment of a drug candidate's ADME properties is critical for a successful drug development campaign. Poor pharmacokinetic profiles are a leading cause of late-stage attrition. In silico ADME prediction offers a rapid and cost-effective approach to flag potential liabilities and guide medicinal chemistry efforts toward molecules with a higher probability of clinical success.[1][2] This guide focuses on the application of these computational methods to this compound, a molecule featuring a benzoic acid moiety linked to a pyrrole ring via a methylene bridge. Its structural alerts, including the carboxylic acid group and the N-substituted pyrrole, suggest potential complexities in its ADME profile that warrant thorough in silico evaluation.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. For this compound, these properties were predicted using a consensus of leading in silico tools. The SMILES (Simplified Molecular Input Line Entry System) string for the molecule, O=C(O)c1ccc(Cn2cccc2)cc1, was used as the input for these predictions.

| Property | Predicted Value | Significance in ADME |

| Molecular Weight | 215.24 g/mol | Influences diffusion and overall size-related disposition. |

| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.0 | A key indicator of lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 50.5 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Hydrogen Bond Donors | 1 | Influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and interactions with biological targets. |

| pKa (acidic) | 4.0 - 4.5 | The carboxylic acid group's ionization state affects solubility and absorption. |

| Water Solubility | Moderately Soluble | Crucial for dissolution and subsequent absorption. |

In Silico ADME Prediction

A suite of well-regarded, freely accessible in silico tools, including SwissADME, pkCSM, and ADMETlab 2.0, were employed to generate a comprehensive ADME profile for this compound.[3][4][5]

Absorption

The presence of a carboxylic acid suggests that the oral absorption of this compound will be pH-dependent.

| Parameter | Predicted Outcome | Implication |

| Human Intestinal Absorption (HIA) | High | The molecule is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate for this major efflux transporter. |

Distribution

The distribution of a drug throughout the body is influenced by its lipophilicity and binding to plasma proteins.

| Parameter | Predicted Value/Outcome | Implication |

| Volume of Distribution (Vd) | Low to Moderate | Suggests that the drug may not extensively distribute into tissues. |

| Plasma Protein Binding (PPB) | High | A significant fraction of the drug is likely to be bound to plasma proteins, reducing the free concentration available for pharmacological activity. |

| Blood-Brain Barrier (BBB) Permeation | No | The molecule is unlikely to cross the blood-brain barrier to a significant extent. |

Metabolism

The metabolism of this compound is anticipated to be driven by its key structural features: the N-benzyl group, the pyrrole ring, and the benzoic acid moiety. Cytochrome P450 (CYP) enzymes are the primary catalysts for the metabolism of many drugs.[6]

| Parameter | Predicted Outcome | Implication |

| CYP450 Substrate | Yes (CYP3A4, CYP2C9) | The molecule is likely to be metabolized by these major drug-metabolizing enzymes. |

| CYP450 Inhibitor | Potential inhibitor of CYP2C9 | May have the potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| Primary Metabolic Pathways | N-dealkylation, Aromatic hydroxylation, Glucuronidation | These are the most probable routes of metabolic clearance. |

Excretion

The primary route of excretion for acidic compounds is often renal.

| Parameter | Predicted Outcome | Implication |

| Primary Route of Excretion | Renal | The compound and its metabolites are likely to be cleared by the kidneys. |

| Renal Organic Anion Transporter Substrate | Yes | The acidic nature of the molecule suggests it may be a substrate for these transporters, facilitating active secretion into the urine. |

| Total Clearance | Low to Moderate | The overall rate of elimination from the body is predicted to be in the low to moderate range. |

Experimental Protocols for In Silico ADME Prediction

The following outlines the general methodologies employed by the in silico tools used for this analysis.

Input and Physicochemical Property Calculation

-

Molecular Input : The canonical SMILES string of the target molecule is provided as the input to the web servers of SwissADME, pkCSM, or ADMETlab 2.0.[5][7][8]

-

Property Calculation : The platforms utilize various computational algorithms to calculate fundamental physicochemical properties such as molecular weight, LogP, TPSA, and pKa. These are often based on group contribution methods or topological analyses of the molecular graph.

ADME Parameter Prediction

-

Model Selection : The platforms employ a range of pre-built predictive models. These models are typically generated using machine learning algorithms (e.g., support vector machines, random forests, graph-based signatures) trained on large datasets of compounds with experimentally determined ADME properties.[4]

-

Prediction Generation : The input molecule's calculated physicochemical properties and structural fingerprints are fed into these models to generate predictions for various ADME endpoints, such as HIA, Caco-2 permeability, plasma protein binding, and CYP450 inhibition.[4]

-

Output Interpretation : The results are presented in a user-friendly format, often with qualitative classifications (e.g., "High," "Low") and quantitative estimates. Some platforms also provide confidence scores for their predictions.

Metabolism Prediction

-

Site of Metabolism (SOM) Identification : Tools like SwissADME and ADMETlab 2.0 predict the most likely atoms in the molecule to undergo metabolic transformation by CYP450 enzymes. These predictions are often based on the reactivity and accessibility of different atomic positions.

-

Metabolite Prediction : Based on the predicted SOMs and a library of known biotransformation reactions, potential metabolites are generated.

Visualizations

In Silico ADME Prediction Workflow

References

- 1. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. youtube.com [youtube.com]

- 4. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADMETlab 2.0 [admetmesh.scbdd.com]

- 6. Prediction of Human Renal Clearance from Preclinical Species for a Diverse Set of Drugs That Exhibit Both Active Secretion and Net Reabsorption | Semantic Scholar [semanticscholar.org]

- 7. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 4-(1H-pyrrol-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide addresses the solubility of 4-(1H-pyrrol-1-ylmethyl)benzoic acid, a novel organic compound with potential applications in drug development. In the absence of publicly available empirical data for this specific molecule, this document provides a comprehensive theoretical framework and practical guidance for its solubility assessment. It includes a discussion of its anticipated solubility in various solvent systems based on its structural components, detailed experimental protocols for solubility determination, and a generalized workflow for these experimental procedures. This guide is intended to equip researchers with the necessary tools to effectively evaluate the solubility profile of this compound and similar compounds.

Introduction

This compound is a bifunctional organic molecule incorporating a carboxylic acid group and a pyrrole ring, linked by a methylene bridge. The carboxylic acid moiety imparts acidic properties and potential for pH-dependent aqueous solubility, while the pyrrole ring introduces aromatic and relatively nonpolar characteristics. Understanding the interplay of these functional groups is key to predicting and experimentally determining the compound's solubility in a range of solvents, a crucial step in preclinical development, formulation design, and analytical method development.

While specific experimental solubility data for this compound is not currently available in the public domain, this guide outlines the methodologies and theoretical considerations necessary for its determination.

Predicted Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like." The molecule's overall polarity is a balance between the polar carboxylic acid group and the less polar pyrrole and benzene rings.

Structural Considerations for Solubility:

-

Polar Group: The carboxylic acid (-COOH) group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.

-

Nonpolar Groups: The pyrrole and benzene rings are aromatic and largely nonpolar, favoring solubility in nonpolar organic solvents.

-

pH-Dependent Ionization: As a weak acid, the carboxylic acid group will be predominantly in its neutral, less water-soluble form at low pH. As the pH increases above its pKa, it will deprotonate to form the more soluble carboxylate salt.[1]

Based on these features, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The carboxylic acid group can form hydrogen bonds with these solvents.[2] However, the large nonpolar moiety (pyrrole and benzene rings) will limit solubility, especially in water.[3] Solubility in alcohols is expected to be higher than in water. Benzoic acid itself is slightly soluble in water but highly soluble in ethanol.[2] Pyrrole is also soluble in ethanol.[3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate the overall molecule. |

| Nonpolar | Hexane, Toluene | Low | The polarity of the carboxylic acid group will likely make the compound insoluble in very nonpolar solvents. Benzoic acid has low solubility in toluene.[4] |

| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | Solubility will depend on the fine balance of polar and nonpolar interactions. Benzoic acid shows some solubility in these solvents.[4] |

| Aqueous Buffers | pH < pKa | Low | The compound will be in its neutral, less soluble form.[1] |

| Aqueous Buffers | pH > pKa | High | The compound will be deprotonated to the carboxylate salt, which is more polar and thus more water-soluble.[1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols are widely accepted for the quantification of solubility for solid organic compounds.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[5]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1][6]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid.[7]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as:

-

UV-Vis Spectroscopy: If the compound has a chromophore, create a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax).[8][9]

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable detector (e.g., UV) and create a calibration curve of peak area versus concentration.[10]

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Potentiometric Titration for Aqueous pH-Solubility Profile

For ionizable compounds like this compound, potentiometric titration is an efficient method to determine the intrinsic solubility (solubility of the neutral form) and the pKa.[11][12]

Methodology:

-

Sample Preparation: Prepare a suspension of the compound in water or a suitable ionic strength background electrolyte.

-

Titration: Titrate the suspension with a standardized solution of a strong base (e.g., NaOH). Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The data can be analyzed using specialized software to determine the pKa and the intrinsic solubility. The principle relies on the fact that as the neutral compound dissolves and is titrated, the pH changes, and the solubility of the remaining solid is governed by the equilibrium between the solid and the dissolved neutral species.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. biosynce.com [biosynce.com]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. enamine.net [enamine.net]

- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Paal-Knorr synthesis of N-substituted pyrroles from primary amines

An In-depth Technical Guide to the Paal-Knorr Synthesis of N-Substituted Pyrroles from Primary Amines

For Researchers, Scientists, and Drug Development Professionals

N-substituted pyrroles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] The Paal-Knorr synthesis stands as a classic and highly effective method for the construction of these valuable scaffolds, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] This technical guide provides a comprehensive overview of the Paal-Knorr synthesis for preparing N-substituted pyrroles, detailing its mechanism, quantitative reaction parameters, experimental protocols, and applications in drug development.

Core Principles: Mechanism and Workflow

The Paal-Knorr synthesis of N-substituted pyrroles is typically an acid-catalyzed reaction.[5][6] The accepted mechanism commences with the nucleophilic attack of the primary amine on a protonated carbonyl group of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[6][7] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative.[5][6][7] The final step involves the dehydration of this cyclic intermediate to yield the aromatic N-substituted pyrrole.[4][7] The rate-determining step is often the ring-closing cyclization.[4][7]

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

The general experimental workflow for a Paal-Knorr synthesis is systematic and adaptable. It begins with the selection and combination of the 1,4-dicarbonyl compound and the primary amine under chosen solvent and catalytic conditions. The reaction mixture is typically heated. Upon completion, the product is isolated through a work-up procedure, which commonly involves extraction and washing. The final N-substituted pyrrole is then purified, often by column chromatography or recrystallization.[7]

Caption: General experimental workflow for the Paal-Knorr synthesis.

Quantitative Data Summary

The success of the Paal-Knorr synthesis is dependent on factors such as the substrates, catalyst, solvent, and reaction temperature.[7] The following tables provide a comparative summary of quantitative data from various synthetic approaches.

Table 1: Conventional Heating Methods for Paal-Knorr Synthesis

| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| 2,5-Hexanedione | Aniline | Conc. HCl (1 drop) | Neat | Reflux | 15 min | ~52[8] |

| Acetonylacetone | Various primary amines | CATAPAL 200 (alumina) | Solvent-free | 60 | 45 min | 68–97[9][10] |

| Various 1,4-diketones | Amines, diamines, or triamine | Silica-supported sulfuric acid | Solvent-free | Room Temp. | 3 min | up to 98[2] |

Table 2: Microwave-Assisted Paal-Knorr Synthesis

| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Substituted 1,4-diketone | Primary amine (3 equiv.) | Glacial Acetic Acid | Ethanol | 80 | - | -[7] |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Iodine (~5 mol%) | Solvent-free | - | Short | 75–98[11] |

| 1,4-Diketones from β-keto esters | Various amines | Acetic Acid | - | 120–150 | 2–10 | 65–89[12][13][14] |

| 2,5-Hexanedione | Amine | N-Bromosuccinimide | - | - | 8 | -[12] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted pyrroles via the Paal-Knorr reaction.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole [7]

-

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.

-

Materials: 2,5-hexanedione, aniline, concentrated hydrochloric acid, 0.5 M hydrochloric acid, 9:1 methanol/water mixture, round-bottom flask, reflux condenser, ice bath, and vacuum filtration apparatus.

-

Procedure:

-

Combine 2,5-hexanedione and aniline in a round-bottom flask.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Attach a reflux condenser and heat the mixture at reflux for 15 minutes.[7]

-

Cool the reaction mixture in an ice bath.

-

Precipitate the product by adding 5.0 mL of 0.5 M hydrochloric acid while cooling.[7]

-

Collect the crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[7]

-

Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide [7]

-

Objective: To synthesize a tricyclic pyrrole-2-carboxamide using a microwave-assisted Paal-Knorr cyclization.

-

Materials: Substituted 1,4-diketone (20.0 mg, 0.0374 mmol), primary amine (3 equivalents), glacial acetic acid (40 µL), ethanol (400 µL), 0.5-2 mL microwave vial, microwave reactor, TLC supplies, ethyl acetate, water, brine, and magnesium sulfate.

-

Procedure:

-

In a microwave vial, dissolve the 1,4-diketone in ethanol.[7]

-

Add glacial acetic acid and the primary amine to the vial.[7]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 80 °C. An initial power of 150 W for 10-15 seconds is typical to reach the target temperature.[7]

-

Monitor the reaction progress by TLC.[7]

-

After completion, cool the reaction to room temperature.[7]

-

Partition the mixture between water and ethyl acetate.[7]

-

Extract the aqueous layer three times with ethyl acetate.[7]

-

Combine the organic layers, wash with brine, and dry over magnesium sulfate.[7]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.[7]

-

Significance in Drug Development

The pyrrole motif is a key structural component in a vast array of biologically active molecules, making the Paal-Knorr synthesis a valuable tool for drug discovery and development.[7][15]

-

Atorvastatin (Lipitor®): This widely prescribed cholesterol-lowering medication contains a central pyrrole ring, the synthesis of which can be achieved through a Paal-Knorr or related reaction.[7]

-

Marineosin A: The Paal-Knorr reaction was a crucial step in the total synthesis of this marine natural product, which exhibits potent antimicrobial activity.[4]

-

Discovery of Novel Therapeutics: The versatility of the Paal-Knorr synthesis facilitates the creation of diverse libraries of substituted pyrroles for screening against various biological targets, aiding in the discovery of new lead compounds for a range of diseases.[7][15]

The evolution of the Paal-Knorr synthesis to include greener methodologies, such as the use of water as a solvent, heterogeneous catalysts, and microwave irradiation, has enhanced its utility in modern medicinal chemistry.[1][16]

Caption: The role of the Paal-Knorr synthesis in the drug discovery pipeline.

Conclusion

The Paal-Knorr synthesis remains a highly relevant and powerful tool for the preparation of N-substituted pyrroles. Its operational simplicity, generally high yields, and adaptability to a wide range of substrates and reaction conditions, including environmentally benign and rapid microwave-assisted methods, solidify its importance in contemporary organic synthesis. For researchers and professionals in drug development, a thorough understanding of this reaction provides a direct and versatile pathway to novel chemical entities with therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 13. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. fiveable.me [fiveable.me]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Assays of 4-(1H-pyrrol-1-ylmethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrrol-1-ylmethyl)benzoic acid is a synthetic organic compound that incorporates both a pyrrole and a benzoic acid moiety. Both of these chemical scaffolds are found in numerous compounds with demonstrated biological activities. Pyrrole derivatives, for instance, are known to possess a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[1][2][3][4] Similarly, various benzoic acid derivatives are recognized for their antimicrobial applications, often used as preservatives in food and cosmetic products.[5][6]

The combination of these two pharmacophores in this compound suggests its potential as a novel antibacterial agent. While specific studies on the antibacterial properties of this exact molecule are not extensively documented in publicly available literature, research on structurally related compounds, such as 4-pyrrol-1-yl benzoic acid hydrazide analogs, has shown promising antibacterial and antitubercular activities.[7]

These application notes provide a framework for the in vitro evaluation of the antibacterial activity of this compound. The protocols detailed below are standard methods for determining the efficacy of a novel compound against a panel of pathogenic bacteria.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Assay

The broth microdilution assay is a widely used method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of a microorganism after overnight incubation.[5][8]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

-

Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of sterile MHB.

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (wells with bacteria and a standard antibiotic) and a negative control (wells with bacteria and the vehicle used to dissolve the compound). Also, include a sterility control (wells with MHB only).

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

Agar Disk Diffusion Assay (Kirby-Bauer Test)

The agar disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound. The presence and size of a zone of inhibition around a disk impregnated with the test compound indicate its ability to inhibit bacterial growth.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Positive control antibiotic disks

-

Negative control disks (impregnated with the solvent)

-

Sterile swabs

Procedure:

-

Preparation of Bacterial Lawn:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a uniform bacterial lawn.

-

-

Application of Disks:

-

Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate.

-

Place a positive control antibiotic disk and a negative control disk on the same plate.

-

Ensure the disks are pressed down firmly to make complete contact with the agar.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Measurement of Zone of Inhibition:

-

After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm).

-

The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

-

Data Presentation

The quantitative data obtained from the in vitro antibacterial assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Positive | [Insert Value] | [Insert Value] |

| Bacillus subtilis | Positive | [Insert Value] | [Insert Value] |

| Escherichia coli | Negative | [Insert Value] | [Insert Value] |

| Pseudomonas aeruginosa | Negative | [Insert Value] | [Insert Value] |

Table 2: Zone of Inhibition of this compound

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Positive Control Zone (mm) |

| Staphylococcus aureus | Positive | [Insert Value] | [Insert Value] |

| Bacillus subtilis | Positive | [Insert Value] | [Insert Value] |

| Escherichia coli | Negative | [Insert Value] | [Insert Value] |

| Pseudomonas aeruginosa | Negative | [Insert Value] | [Insert Value] |

Visualizations

The following diagrams illustrate the experimental workflows for the described in vitro antibacterial assays.

Caption: Workflow for MIC determination using broth microdilution.

Caption: Workflow for the agar disk diffusion assay.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production -Food Science of Animal Resources | Korea Science [koreascience.kr]

- 7. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Determining the Mechanism of Action of 4-(1H-pyrrol-1-ylmethyl)benzoic acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for elucidating the mechanism of action of 4-(1H-pyrrol-1-ylmethyl)benzoic acid and its structurally related analogs. While direct experimental data for the specified molecule is not extensively available in the public domain, research on analogous 4-(pyrrol-1-yl)benzoic acid derivatives strongly suggests a mechanism centered on the dual inhibition of two key bacterial enzymes: Enoyl-Acyl Carrier Protein (ACP) Reductase (also known as InhA in Mycobacterium tuberculosis) and Dihydrofolate Reductase (DHFR). These enzymes are critical for bacterial survival, playing pivotal roles in fatty acid biosynthesis and folate metabolism, respectively. Inhibition of these pathways leads to bacterial cell death, making compounds with this dual-action mechanism promising candidates for novel antimicrobial agents.

The following sections detail the presumed signaling pathway, present quantitative data from studies on analogous compounds, and provide comprehensive protocols for key experiments to assess the antimicrobial and enzyme-inhibiting properties of this compound or its derivatives.

Presumed Mechanism of Action and Signaling Pathway

Compounds based on the 4-(pyrrol-1-yl)benzoic acid scaffold have been shown to act as dual inhibitors of Enoyl-ACP Reductase and DHFR. This dual-target approach is advantageous in antimicrobial drug development as it can potentially reduce the likelihood of resistance development.

-

Inhibition of Enoyl-ACP Reductase (FabI/InhA): This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis. Its inhibition disrupts the integrity of the bacterial cell membrane, leading to cell lysis and death.

-

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folic acid metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are necessary for DNA synthesis and cellular replication. Inhibition of DHFR halts these vital processes.

Data Presentation

The following tables summarize quantitative data for analogs of this compound, demonstrating their antimicrobial activity and enzyme inhibition properties.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-(pyrrol-1-yl)benzoic acid Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(substituted)-4-(1H-pyrrol-1-yl)benzamides | Mycobacterium tuberculosis H37Rv | 3.125 | [1] |

| Staphylococcus aureus | 3.12 - 12.5 | [1] | |

| Escherichia coli | > 12.5 | [1] | |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides | Mycobacterium tuberculosis H37Rv | 0.8 - 25 | [2] |

| Various antibacterial strains | 0.8 - 100 | [2] | |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Staphylococcus aureus | 0.5 - 4 | [3] |

| Enterococcus faecalis | 3.12 - 50 | [4] |

Table 2: IC50 Values for Enzyme Inhibition by 4-(pyrrol-1-yl)benzoic acid Analogs

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Sulfonyl Hydrazone Derivatives | Enoyl-ACP Reductase (InhA) | 10.7 - 18.2 | [5] |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides | Enoyl-ACP Reductase (InhA) | Data indicates appreciable action | [2] |

| Dihydrofolate Reductase (DHFR) | Data indicates appreciable action | [2] |

Experimental Protocols

The following are detailed protocols for key experiments to determine the mechanism of action of this compound and its analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound)

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains of interest (e.g., S. aureus, E. coli, M. tuberculosis)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional, for quantitative measurement)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a sterile 96-well plate, add 100 µL of broth to each well. Add a specific volume of the compound stock solution to the first well of each row and perform 2-fold serial dilutions down the plate. Ensure a positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-